molecular formula C12H10N4 B14355702 3,8-Dimethylpyrazino[2,3-f]quinoxaline CAS No. 95260-59-6

3,8-Dimethylpyrazino[2,3-f]quinoxaline

Cat. No.: B14355702
CAS No.: 95260-59-6
M. Wt: 210.23 g/mol
InChI Key: QBYLMHUIGVYTLP-UHFFFAOYSA-N
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Description

3,8-Dimethylpyrazino[2,3-f]quinoxaline is a heterocyclic compound that belongs to the quinoxaline family Quinoxalines are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,8-Dimethylpyrazino[2,3-f]quinoxaline typically involves the condensation of ortho-diamines with 1,2-diketones. One common method is the reaction of 3,8-dimethyl-1,2-diaminobenzene with glyoxal under acidic conditions. This reaction proceeds through the formation of intermediate imines, which then cyclize to form the quinoxaline ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield .

Chemical Reactions Analysis

Types of Reactions: 3,8-Dimethylpyrazino[2,3-f]quinoxaline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3,8-Dimethylpyrazino[2,3-f]quinoxaline has found applications in various scientific research fields:

Mechanism of Action

The mechanism of action of 3,8-Dimethylpyrazino[2,3-f]quinoxaline involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the ATP-binding site of kinases, thereby inhibiting their activity. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Uniqueness: 3,8-Dimethylpyrazino[2,3-f]quinoxaline is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly suitable for applications in organic electronics and as a scaffold for drug design .

Properties

CAS No.

95260-59-6

Molecular Formula

C12H10N4

Molecular Weight

210.23 g/mol

IUPAC Name

3,8-dimethylpyrazino[2,3-f]quinoxaline

InChI

InChI=1S/C12H10N4/c1-7-5-13-11-9(15-7)3-4-10-12(11)14-6-8(2)16-10/h3-6H,1-2H3

InChI Key

QBYLMHUIGVYTLP-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C2C(=N1)C=CC3=NC(=CN=C32)C

Origin of Product

United States

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